molecular formula C22H22N2O4S2 B4937648 N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

Cat. No. B4937648
M. Wt: 442.6 g/mol
InChI Key: LFAOQFXVNZSUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as MRT68921, is a small molecule inhibitor of the protein kinase TBK1. TBK1 plays a crucial role in the immune response, and its dysregulation has been implicated in several diseases, including cancer and autoimmune disorders. MRT68921 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide works by inhibiting the activity of TBK1, a protein kinase that plays a crucial role in the immune response. TBK1 is involved in the regulation of several signaling pathways, including those that activate the transcription factor NF-κB and the interferon response. By inhibiting TBK1, N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can modulate these pathways, leading to reduced inflammation and enhanced immune function.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of TBK1 activity, the modulation of NF-κB and interferon signaling pathways, and the reduction of inflammation. In addition, it has been found to induce apoptosis in cancer cells and to enhance the function of regulatory T cells, which play a crucial role in maintaining immune tolerance.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide as a research tool is its specificity for TBK1, which allows for the selective modulation of this pathway without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility and stability, which can make it difficult to prepare and use in assays. In addition, its high cost and limited availability may also be a barrier to its use in some research settings.

Future Directions

There are several potential future directions for research on N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. One area of interest is the development of more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Another direction is the investigation of the role of TBK1 in other diseases beyond cancer and autoimmune disorders, such as neurodegenerative diseases and infectious diseases. Finally, the use of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide as a tool for studying the role of TBK1 in various biological processes could lead to new insights into the mechanisms underlying immune function and disease pathogenesis.

Synthesis Methods

N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can be synthesized using a multistep process that involves the coupling of two key intermediates, N-(4-aminophenyl)-2-(methylthio)benzamide and 4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenylboronic acid. The reaction is catalyzed by palladium and requires the use of several reagents and solvents, including N-methylpyrrolidone, cesium carbonate, and 1,4-dioxane. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for various diseases. In particular, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer. It has also been found to reduce inflammation and ameliorate symptoms in animal models of autoimmune disorders such as multiple sclerosis and lupus.

properties

IUPAC Name

N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-15-8-13-20(28-2)19(14-15)24-30(26,27)17-11-9-16(10-12-17)23-22(25)18-6-4-5-7-21(18)29-3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAOQFXVNZSUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide

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